Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide
CAS No.: 17236-18-9
Cat. No.: VC8411071
Molecular Formula: C5H10N2O3S
Molecular Weight: 178.21 g/mol
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Specification
CAS No. | 17236-18-9 |
---|---|
Molecular Formula | C5H10N2O3S |
Molecular Weight | 178.21 g/mol |
IUPAC Name | 1,1-dioxothiolane-3-carbohydrazide |
Standard InChI | InChI=1S/C5H10N2O3S/c6-7-5(8)4-1-2-11(9,10)3-4/h4H,1-3,6H2,(H,7,8) |
Standard InChI Key | YHRCALKARIMHPT-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CC1C(=O)NN |
Canonical SMILES | C1CS(=O)(=O)CC1C(=O)NN |
Introduction
Structural and Chemical Identification
Tetrahydrothiophene-3-carbohydrazide 1,1-dioxide belongs to the class of sulfolane-containing heterocycles. The core structure consists of a tetrahydrothiophene ring (a five-membered sulfur-containing ring) in which the sulfur atom is oxidized to a sulfone group (1,1-dioxide). The carbohydrazide moiety (-CONHNH₂) is appended at the 3-position of the ring, introducing hydrogen-bonding capabilities and reactivity toward condensation reactions .
Molecular Formula and Physical Properties
While exact data for the carbohydrazide derivative is sparse, its precursor, tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS# 4785-67-5), shares key structural features. The carboxylic acid analog has a molecular formula of , a molecular weight of 164.18 g/mol, and a density of . The boiling point is reported as , and the flash point is , indicating thermal stability . The carbohydrazide derivative would exhibit similar stability but altered solubility due to the hydrazide group.
Property | Value (Carboxylic Acid Analog) |
---|---|
Molecular Formula | |
Molecular Weight | 164.18 g/mol |
Density | |
Boiling Point | |
Flash Point |
Spectroscopic Characteristics
The sulfone group in 1,1-dioxide derivatives produces distinct infrared (IR) absorption bands near (asymmetric S=O stretch) and (symmetric S=O stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal proton signals for the tetrahydrothiophene ring in the range, while the carbohydrazide NH protons typically appear as broad singlets near .
Synthesis and Reactivity
The synthesis of tetrahydrothiophene-3-carbohydrazide 1,1-dioxide likely involves functional group interconversion from its carboxylic acid precursor. A plausible route is outlined below:
Precursor Synthesis: Tetrahydrothiophene-3-carboxylic Acid 1,1-Dioxide
This intermediate is synthesized via cyclization of dithianediol with acrolein in the presence of acid catalysts. For example, reacting dithianediol with acrolein in dichloroethane and p-toluenesulfonic acid yields the tetrahydrothiophene ring system . Subsequent oxidation of the sulfur atom using hydrogen peroxide or ozone generates the sulfone .
Conversion to Carbohydrazide
The carboxylic acid is treated with thionyl chloride () to form the acyl chloride, which reacts with hydrazine () to produce the carbohydrazide derivative .
Reactivity Profile
The carbohydrazide group participates in cyclocondensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles such as thiazoles and triazoles . For instance, reaction with aryl diazonium salts yields hydrazone intermediates, which undergo cyclization with malononitrile to produce pyrazole derivatives .
Select derivatives dual-inhibit c-Met and Pim-1 kinases. For example, 23e demonstrated IC₅₀ values of (c-Met) and (Pim-1), surpassing reference drugs like crizotinib .
Compound | c-Met IC₅₀ (nM) | Pim-1 IC₅₀ (nM) |
---|---|---|
7d | 45 | 120 |
23e | 12 | 18 |
Industrial and Research Applications
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